molecular formula C13H11NO4 B11867111 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one CAS No. 5876-28-8

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

Numéro de catalogue: B11867111
Numéro CAS: 5876-28-8
Poids moléculaire: 245.23 g/mol
Clé InChI: GMBAFOWISMOROU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one ( 5876-28-8) is a furoquinoline alkaloid, a class of heterotricyclic compounds notably found in plant species from the Rutaceae family . These alkaloids are derived from anthranilic acid and are characterized by a fused quinoline and furan ring system . Researchers are actively investigating furoquinoline alkaloids for their broad spectrum of pharmacological properties, which include potential antimicrobial, antiprotozoal, and antiviral effects . Specific furoquinoline alkaloids have been reported to exhibit activity against Gram-positive bacteria and viruses such as HCV and HIV-1 . Some compounds within this class also act as acetylcholinesterase inhibitors and demonstrate anti-inflammatory activity, making them candidates for research in neurodegenerative diseases . Furthermore, their potential as DNA-intercalating agents is of interest for studying the inhibition of viral replication . This product is supplied for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Chemical Data: • CAS Number: 5876-28-8 • Molecular Formula: C13H11NO4 • Molecular Weight: 245.23 g/mol • SMILES: O=C1C2=C(OC=C2)N(C)C3=C1C=CC(O)=C3OC

Propriétés

Numéro CAS

5876-28-8

Formule moléculaire

C13H11NO4

Poids moléculaire

245.23 g/mol

Nom IUPAC

7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3

Clé InChI

GMBAFOWISMOROU-UHFFFAOYSA-N

SMILES canonique

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3

Origine du produit

United States

Méthodes De Préparation

Table 1: Retrosynthetic Pathways and Key Intermediates

DisconnectionIntermediateRequired Reagents
Furan ring3-formyl-4-hydroxyquinolinePOCl₃, DMF (Vilsmeier-Haack)
Quinoline coreSubstituted anilineGlycerol, sulfuric acid (Skraup)
Methoxy group8-hydroxyquinolineMethyl iodide, K₂CO₃

Detailed Synthetic Routes

Route A: Sequential Cyclization and Functionalization

Step 1: Synthesis of 4-hydroxyquinoline precursor

  • Starting material : 3-methoxyaniline.

  • Reaction : Skraup synthesis with glycerol and concentrated H₂SO₄ at 120°C for 6 hours yields 8-methoxyquinoline.

  • Modification : Nitration at C7 followed by reduction and diazotization/hydrolysis introduces the hydroxyl group.

Step 2: Formylation for furan annulation

  • Conditions : Vilsmeier-Haack reaction using POCl₃ and DMF at 0–5°C, followed by warming to 80°C.

  • Intermediate : 3-formyl-4-hydroxy-8-methoxyquinoline.

Step 3: Cyclization to furoquinolinone

  • Reagents : Ethanolic KOH (2.5 eq), reflux for 12 hours.

  • Mechanism : Intramolecular aldol condensation of the formyl group with a neighboring hydroxyl or methoxy oxygen, forming the furan ring.

Step 4: N-Methylation

  • Method : Treatment with methyl iodide in DMF at 60°C for 8 hours, using K₂CO₃ as a base.

Route B: Convergent Synthesis via Coumarin-Furoquinoline Hybridization

Step 1: Preparation of 4-bromomethylcoumarin

  • Protocol : Pechmann cyclization of resorcinol with ethyl acetoacetate in H₂SO₄, followed by bromination with Br₂ in CCl₄.

Step 2: Coupling with quinoline fragment

  • Intermediate : 2-hydroxy-3-formylquinoline (synthesized via Vilsmeier-Haack formylation of acetanilide derivatives).

  • Reaction : Nucleophilic substitution using KOH in ethanol, refluxing for 12 hours to afford the fused furoquinoline.

Critical Reaction Parameters and Optimization

Table 2: Optimization of Cyclization Step (Route A, Step 3)

ParameterTested RangeOptimal ConditionYield Improvement
Temperature (°C)60–1008072% → 85%
BaseKOH, NaOH, Et₃NKOH (2.5 eq)68% → 72%
SolventEtOH, DMF, THFEthanolMinimal side products
  • Key finding : Excess base (>3 eq) promotes decomposition, while temperatures <70°C result in incomplete cyclization.

Analytical and Purification Techniques

Characterization :

  • ¹H NMR (CDCl₃): δ 3.41 (s, 3H, OCH₃), 6.71 (s, 1H, furan H), 7.26–8.24 (m, aromatic H).

  • IR : 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C furan).

Purification :

  • Recrystallization : Ethanol/ethyl acetate (3:1) achieves >95% purity.

  • Column chromatography : Silica gel, hexane/EtOAc (4:1) for intermediates.

Challenges and Alternative Approaches

  • Regioselectivity in nitration : Direct nitration of 8-methoxyquinoline often yields mixtures; directed ortho-metalation using LDA improves C7 selectivity.

  • Furan ring stability : The fused furan is prone to oxidation; performing cyclization under inert atmosphere (N₂/Ar) enhances yield by 15%.

Scalability and Industrial Considerations

  • Cost analysis : Route B is 40% more expensive due to brominated coumarin intermediates.

  • Green chemistry alternatives : Replacing POCl₃ with PCl₃ in formylation reduces hazardous waste .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action de la 7-Hydroxy-8-méthoxy-9-méthylfuro[2,3-b]quinolin-4(9H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure quinoléine du composé lui permet de s'intercaler avec l'ADN, inhibant potentiellement la réplication et la transcription de l'ADN. De plus, ses groupes fonctionnels peuvent interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C13_{13}H11_{11}N O4_{4}
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 5876-28-8

The unique furoquinoline structure contributes to its diverse reactivity and biological properties, making it a valuable intermediate in synthesizing other biologically active compounds.

Biological Activities

Research indicates that 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of furoquinoline structures exhibit enhanced activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
    • A recent study highlighted that derivatives containing similar structural features showed promising results against multiple microbial strains, suggesting that modifications can enhance efficacy .
  • Anticancer Potential :
    • Preliminary investigations into the anticancer properties of related compounds have revealed antiproliferative effects in several cancer cell lines, including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
    • The structural similarities to other known anticancer agents suggest potential for further development in cancer therapeutics.
  • Neuroprotective Effects :
    • Some studies have suggested that compounds within this chemical family may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL .
Study BAnticancer ActivityInvestigated antiproliferative effects on HeLa cells; showed promising results indicating potential for further development .
Study CNeuroprotectionAssessed neuroprotective effects in vitro; indicated potential benefits for neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Furoquinoline alkaloids differ in substituent positions and types, significantly influencing their biological and physicochemical properties. Below is a comparative analysis:

Table 1: Substituent Positions of Selected Furoquinoline Alkaloids
Compound Name R₁ R₂ R₃ R₄ Biological Activity Source
7-Hydroxy-8-methoxy-9-methylfuroquinolinone OH OCH₃ CH₃ H Antiplatelet
8-Hydroxy-9-methylfuroquinolinone (44) H OH CH₃ H Antiplatelet
Isodictamnine (39) H H H H Not reported
Iso-γ-fagarine (40) H OCH₃ OCH₃ H Cytotoxic
Dictangustine-A (42) OH OH H H Antiplatelet
γ-Fagarine (3) OCH₃ OCH₃ H H Antiplatelet, cytotoxic

Key Observations :

  • Hydroxy vs. Methoxy Groups : The presence of a hydroxy group at position 7 (target compound) enhances polarity compared to methoxy-substituted analogs like γ-fagarine (3). This may influence membrane permeability and receptor binding .
  • Antiplatelet Activity : Compounds with hydroxyl groups (e.g., target compound, dictangustine-A) show significant antiplatelet effects, suggesting that polar substituents enhance interaction with platelet receptors .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Name Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Boiling Point (°C)
7-Hydroxy-8-methoxy-9-methylfuroquinolinone 241.22 ~2.2 63.6 483–485 (predicted)
8-Hydroxy-9-methylfuroquinolinone (44) 215.20 2.2 53.7 385–388 (predicted)
7-Methoxyfuroquinolinone (30666-33-2) 215.20 2.1 51.5 385 (predicted)
γ-Fagarine (3) 259.26 2.8 55.1 490–495 (predicted)

Key Observations :

  • The target compound’s higher molecular weight and additional methoxy group result in a slightly elevated boiling point compared to 8-hydroxy-9-methylfuroquinolinone (44) .
  • Lipophilicity : Methoxy groups (e.g., γ-fagarine) increase lipophilicity (XLogP3: 2.8) compared to hydroxy-substituted analogs (XLogP3: ~2.2), impacting bioavailability .
Antiplatelet Effects:
  • The target compound and dictangustine-A (42) exhibit IC₅₀ values < 50 µM in platelet aggregation assays, outperforming skimmianine (2) and γ-fagarine (3) .
  • Mechanistic Insight : Hydroxy groups may chelate calcium ions or inhibit cyclooxygenase (COX), critical pathways in platelet activation .
Cytotoxicity:
  • Iso-γ-fagarine (40) and γ-fagarine (3) show moderate cytotoxicity (IC₅₀: 11–55 µM) against cancer cell lines (K562, MCF-7), while the target compound’s activity remains unstudied .

Activité Biologique

7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Characterized by the molecular formula C13H11NO4C_{13}H_{11}NO_{4} and a molecular weight of approximately 245.23 g/mol, this compound is part of the furoquinoline family, which has been associated with various pharmacological effects.

  • CAS Number : 5876-28-8
  • Molecular Weight : 245.231 g/mol
  • Molecular Formula : C13H11NO4C_{13}H_{11}NO_{4}

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown notable antimicrobial effects, particularly against certain bacterial strains. This is attributed to its ability to disrupt cellular processes in microorganisms.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and promote apoptosis in cancer cells. The mechanism appears to involve interference with tubulin polymerization, similar to other known anticancer agents.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Signaling Pathways : It may modulate key signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound. Notably, modifications to the furoquinoline structure can significantly impact its biological activity.

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting a promising lead for further development as an anticancer agent.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
AcronycidineAlkaloid derived from furoquinolinesExhibits strong antimicrobial properties
7-Hydroxy-9-methylfuro[2,3-b]quinolineHydroxyl group substitutionPotentially enhanced biological activity
6-Methoxy-8-methylfuro[2,3-b]quinolineDifferent methoxy positionDistinct pharmacological properties

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Critical for assigning proton and carbon environments. For example, methoxy groups (δ ~3.8–4.3 ppm in ¹H NMR) and aromatic protons (δ ~6.5–8.0 ppm) can confirm substitution patterns. ¹³C NMR helps identify carbonyl (C=O, δ ~160–180 ppm) and fused ring systems .
  • IR Spectroscopy : Detects functional groups like hydroxyl (broad peak ~3200–3600 cm⁻¹) and carbonyl (sharp peak ~1650–1750 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., mean C–C bond length = 1.419 Å, R factor = 0.049) using software like SHELXS97 and refinement with SHELXL97 .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • GHS Classification : Follow Category 4 acute toxicity guidelines (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Emergency Measures : Immediate decontamination of exposed skin/eyes and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallography and solution-state NMR data be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate bond lengths (e.g., X-ray C–C = 1.419 Å vs. NMR-derived distances). Discrepancies may arise from crystal packing effects or dynamic processes in solution .
  • Variable-Temperature NMR : Conduct experiments (e.g., 113 K to 298 K) to assess conformational flexibility. For example, temperature-dependent shifts in hydroxyl protons may indicate hydrogen-bonding variability .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Core Strategy : Furoquinoline synthesis typically involves cyclization of substituted quinoline precursors. For example, bromination at C-10 (δ 85.08 ppm in ¹³C NMR) followed by methoxy group introduction .
  • Optimization Parameters :
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Yield Monitoring : Track reaction progress via HPLC or TLC (Rf ~0.67 in hexane) .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., enzymes with hydrophobic pockets). The methoxy and methyl groups may influence steric interactions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the furoquinolinone core (C=O at δ 163.12 ppm) may act as a hydrogen-bond acceptor .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.